A Technical Guide to the Physicochemical Properties of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
A Technical Guide to the Physicochemical Properties of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Prepared by: Senior Application Scientist, Google Gemini
Abstract
(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural features—a pyrrolidine ring, a primary amine, and a methoxyethyl group—present a unique combination of properties that are critical to its function as a scaffold or building block in the synthesis of novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the key physicochemical parameters of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, detailing authoritative experimental protocols for their determination and explaining the scientific rationale behind these characterization efforts.
Molecular Profile and Structural Attributes
The foundational step in characterizing any drug candidate or intermediate is to establish its basic molecular properties. These data serve as the basis for all subsequent experimental and computational analyses.
The structure of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine features a five-membered saturated nitrogen-containing heterocycle, which is a common motif in a wide range of biologically active compounds.[1] The presence of two basic nitrogen atoms—a tertiary amine within the pyrrolidine ring and a primary exocyclic amine—dictates its ionization behavior in physiological environments. The methoxyethyl substituent influences its polarity, lipophilicity, and potential for hydrogen bonding.
| Property | Value | Source |
| IUPAC Name | (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 1178549-79-5 | [2] |
| Canonical SMILES | COCCN1CCN | [1] |
| Predicted XlogP | -0.6 | [3] |
| General Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |
| Stability | Stable under standard conditions; sensitive to strong acids/bases | [1] |
Ionization Constant (pKa) Determination
Scientific Rationale: The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters in drug discovery.[4] It governs the extent to which a molecule is charged at a given pH. This, in turn, profoundly influences its aqueous solubility, membrane permeability, binding to target receptors, and overall pharmacokinetic profile.[4] For (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, which possesses two basic nitrogen centers, determining its pKa values is essential for predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.
Authoritative Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination, making it a gold standard in the pharmaceutical industry.[5][6][7] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added incrementally.
Experimental Protocol:
-
Preparation of Analyte Solution: Accurately weigh approximately 10-15 mg of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine and dissolve it in 50 mL of deionized, CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte, such as 0.15 M KCl.[5]
-
System Calibration: Calibrate a high-precision pH electrode and meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[7]
-
Titration: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution gently. Add standardized 0.1 M HCl (hydrochloric acid) as the titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.[5]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points to generate a complete titration curve.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. These points can be precisely located by identifying the inflection points on the first derivative of the titration curve (ΔpH/ΔV).
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) Assessment
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, logP, is widely used.[8] An optimal logP (typically between 1 and 3 for orally administered drugs) is crucial for passive diffusion across biological membranes.
Authoritative Methodology: Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for experimental logP determination.[9] It directly measures the partitioning of the compound between n-octanol and water.
Experimental Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at a pH where the compound will be predominantly in its neutral, un-ionized form (at least 2 pH units above the highest pKa value). Pre-saturate the buffer with n-octanol and, separately, pre-saturate the n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight.[10]
-
Partitioning: Add a known amount of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine to a mixture of the pre-saturated n-octanol and pre-saturated buffer in a separatory funnel.
-
Equilibration: Shake the funnel gently for a sufficient period (e.g., 1-2 hours) to allow equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.[9]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility Measurement
Scientific Rationale: Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of an orally administered drug.[11] Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and low efficacy.[11] Determining the thermodynamic equilibrium solubility provides a definitive measure of a compound's potential for dissolution.
Authoritative Methodology: Equilibrium Shake-Flask Method
Considered the 'gold standard' for thermodynamic solubility, this method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine to vials containing the aqueous medium of interest (e.g., deionized water, phosphate-buffered saline pH 7.4). The presence of visible solid material throughout the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a rocking shaker or orbital incubator.[13] Collect samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration no longer changes over time).[13]
-
Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Solid-State Analysis: It is best practice to analyze the remaining solid material (e.g., by XRPD or DSC) to confirm that no phase changes or polymorph transitions occurred during the experiment, as this can affect the solubility value.[14]
Workflow for Aqueous Solubility Determination:
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion
The physicochemical properties of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine—namely its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—are foundational to its successful application in drug discovery and development. The experimental protocols detailed in this guide represent robust, authoritative methods for obtaining reliable and accurate data. By investing in this critical characterization, researchers can make more informed decisions, enabling the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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